9-Hydroxy-alpha-lapachone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-alpha-lapachone typically involves the transformation of lapachol, a naturally occurring naphthoquinone, through a series of chemical reactions. One common method involves the oxidation of lapachol to produce this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction from natural sources or via synthetic routes. The extraction process involves isolating the compound from the bark of Handroanthus impetiginosus using solvents like ethanol or methanol . The synthetic route, on the other hand, involves the chemical transformation of lapachol under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxy-alpha-lapachone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride.

Substitution: Substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Formula: C15H14O4

- Molecular Weight: 258.27 g/mol

- Source: Found in plants such as Catalpa ovata and Firmiana simplex .

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various types of cancer cells. Its mechanisms include:

- Induction of Apoptosis: The compound has been shown to trigger apoptosis in cancer cells, disrupting DNA replication pathways and leading to cell death .

- Inhibition of Tumor Growth: In preclinical studies, it demonstrated the ability to reduce tumor size and metastasis in models of lung and melanoma cancers .

Case Study:

A study highlighted that this compound effectively inhibited the proliferation of neuroblastoma cells, showcasing its potential as a therapeutic agent against pediatric cancers .

Antimicrobial Activity

Recent research indicates that this compound possesses antimicrobial properties. It has been tested for efficacy against various bacterial strains, including those forming biofilms.

- Mechanism: The compound's ability to disrupt biofilm formation enhances its effectiveness as an antimicrobial agent, particularly in medical settings where biofilm-associated infections are prevalent .

Case Study:

A study demonstrated that photocaged derivatives of beta-lapachone, which include this compound, showed promising results in inhibiting biofilm growth in Bacillus species, suggesting potential applications in infection control .

Toxicity and Bioavailability

Despite its promising applications, the clinical use of this compound is limited due to toxicity and poor solubility. Recent studies have focused on improving its bioavailability through various formulations:

- Chitosan Conjugates: Research has explored the use of chitosan as a biocompatible carrier to enhance the solubility and reduce the toxicity of beta-lapachone derivatives. This approach aims to protect vital organs from cytotoxic effects while maintaining therapeutic efficacy .

Data Table: Toxicity Studies

| Study Focus | Compound Used | Findings |

|---|---|---|

| Acute Toxicity | β-Lapachone | High toxicity observed; liver and kidney damage noted. |

| Chitosan Conjugates | β-LAP-CS | Reduced toxicity with hepatoprotective effects observed. |

Wirkmechanismus

The mechanism of action of 9-Hydroxy-alpha-lapachone involves its ability to interact with cellular enzymes and proteins. It can modulate the activity of topoisomerases, enzymes involved in DNA replication and repair . Additionally, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells . The compound’s ability to transfer electrons and affect cellular redox states is central to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lapachol: A precursor to 9-Hydroxy-alpha-lapachone with similar biological activities.

Beta-lapachone: Another naphthoquinone with potent antitumor properties.

4,9-Dihydroxy-alpha-lapachone: A derivative with enhanced biological activity.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs . Its ability to modulate multiple cellular pathways and its broad spectrum of biological activities make it a valuable compound for scientific research and therapeutic applications .

Biologische Aktivität

9-Hydroxy-alpha-lapachone is a naturally occurring phenolic compound derived from the Lapacho tree (Tabebuia spp.) and has garnered significant attention due to its diverse biological activities. This compound exhibits potent antioxidant, anti-inflammatory, antibacterial, and antitumor properties, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound demonstrates strong antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells. This activity is critical for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research indicates that this compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent. The inhibition of NO production can lead to reduced inflammation in various pathological conditions .

Antibacterial and Antiparasitic Properties

The compound has shown effectiveness against various bacterial strains and parasites. For instance, studies have indicated that this compound exhibits significant activity against Leishmania amazonensis, a parasite responsible for leishmaniasis, with lethal doses demonstrating efficacy at low concentrations .

Antitumor Activity

This compound has been explored for its anticancer properties. It interacts with topoisomerases and induces the generation of semiquinone radicals, leading to DNA damage in cancer cells. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those derived from leukemia and solid tumors .

The biological activities of this compound are primarily attributed to its ability to modulate key biochemical pathways:

- Inhibition of Nitric Oxide Production : By inhibiting the enzyme inducible nitric oxide synthase (iNOS), it reduces the levels of NO, which is involved in inflammatory responses .

- Interaction with Topoisomerases : The compound affects DNA replication and repair processes by inhibiting topoisomerase enzymes, which are crucial for maintaining DNA integrity .

- Generation of Reactive Oxygen Species : The compound can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Table 1: Biological Activity Summary of this compound

Case Study: Antitumor Efficacy

In a study examining the effects on human cancer cell lines, this compound demonstrated cytotoxicity at concentrations ranging from 1 to 10 µM. It was particularly effective against promyelocytic leukemia cells, showing an IC50 value indicative of potent antineoplastic activity .

In Vitro Studies on Leishmania

A study evaluated the effects of this compound on Leishmania amazonensis, revealing significant inhibition of parasite survival with an LD50 value as low as 0.65 µg/mL after 72 hours of treatment. This suggests high potency in parasitic infections .

Eigenschaften

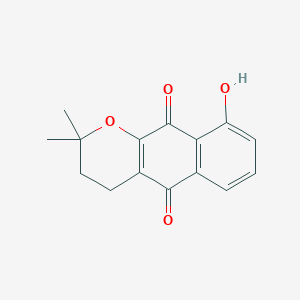

IUPAC Name |

9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROJYNCTNKRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415768 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22333-58-0 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.